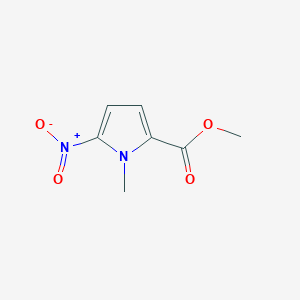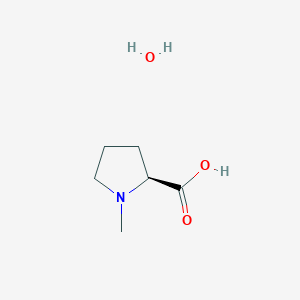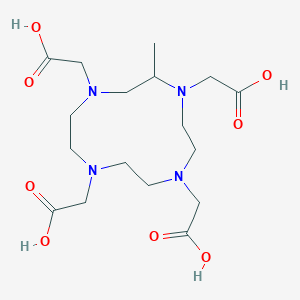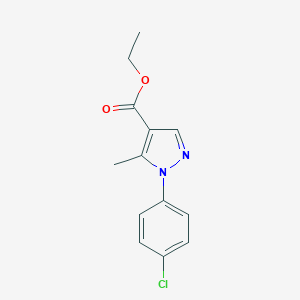
Quinolin-2-ylmethanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolin-2-ylmethanamine dihydrochloride is an organic compound with the chemical formula C10H12Cl2N2. It is typically found in a white crystalline powder form and is soluble in water and some organic solvents . This compound is known for its alkaline properties and is used in various chemical and pharmaceutical applications .
Mechanism of Action
Mode of Action
It is believed that the compound interacts with its targets, leading to changes at the molecular level .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Action Environment
Factors such as pH, temperature, and the presence of other compounds could potentially affect the compound’s action .
Biochemical Analysis
Biochemical Properties
Given its alkaline nature , it may interact with various enzymes, proteins, and other biomolecules in a manner that influences their function or structure
Cellular Effects
Given its role in organic synthesis , it may influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism
Preparation Methods
The preparation of Quinolin-2-ylmethanamine dihydrochloride generally involves a chemical synthesis method. It is usually obtained by reacting 2-aminomethylquinoline with hydrochloric acid . The specific preparation method may involve common organic synthesis reactions used in laboratories. For industrial production, the synthesis might be scaled up using similar reaction conditions but with optimized parameters to ensure higher yield and purity .
Chemical Reactions Analysis
Quinolin-2-ylmethanamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: this compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common reagents and conditions used in these reactions include sodium hydroxide for neutralization and other standard organic reagents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Quinolin-2-ylmethanamine dihydrochloride has several scientific research applications:
Comparison with Similar Compounds
Quinolin-2-ylmethanamine dihydrochloride can be compared with other similar compounds, such as:
- Quinolin-2-ylmethanamine hydrochloride
- (4-Methylquinolin-2-yl)methanamine dihydrochloride
- (Hydrazinylmethyl)quinoline dihydrochloride
- Isoquinolin-3-ylmethanamine hydrochloride
These compounds share similar structural features but may differ in their specific chemical properties and applications. This compound is unique due to its specific molecular structure and the particular reactions it undergoes .
Properties
IUPAC Name |
quinolin-2-ylmethanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2.2ClH/c11-7-9-6-5-8-3-1-2-4-10(8)12-9;;/h1-6H,7,11H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAZBFLKFMBGMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18004-62-1 |
Source


|
| Record name | (quinolin-2-yl)methanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![13-chloro-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B172705.png)






